4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one is a natural product found in Valeriana officinalis. It has been studied for its potential therapeutic properties and is of interest due to its biological activity .
The molecular formula of 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one is C15H26O. Its 2D and 3D structures can be visualized using computational tools .
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one is a complex organic compound belonging to the class of naphthalenes. It is characterized by its unique molecular structure and potential applications in various fields, including medicinal chemistry and fragrance development. The compound's systematic name reflects its intricate arrangement of carbon and hydrogen atoms, along with a ketone functional group.
This compound can be synthesized through various chemical processes and is often referenced in scientific literature for its biological activities and potential industrial uses. It is cataloged in chemical databases such as PubChem, where detailed information about its properties and applications can be found .
The compound is classified as an α,β-unsaturated ketone, which indicates the presence of a double bond between the carbon atoms adjacent to the carbonyl (C=O) group. This classification is significant for understanding its reactivity and potential interactions in chemical reactions.
The synthesis of 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reaction conditions (such as temperature, solvents, and catalysts) can vary significantly based on the desired yield and purity of the final product.
The molecular formula for 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one is , with a molecular weight of approximately 222.3663 g/mol . The compound features a naphthalene core structure with additional methyl and propan-2-yl substituents.
The InChIKey for this compound is FCSRUSQUAVXUKK-UHFFFAOYSA-N, which provides a unique identifier for database searches and chemical information retrieval .
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions include optimal conditions such as temperature and pressure that influence reaction rates and product distributions.
The mechanism of action for 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one involves several steps depending on the specific reaction pathway:
Data on kinetics and thermodynamics can provide insights into the efficiency and viability of these mechanisms.
The physical properties of 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one include:
Chemical properties include:
Relevant data can be obtained from databases such as NIST Chemistry WebBook .
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one has several scientific applications:
The compound's versatility makes it a subject of interest in both academic research and industrial applications.
The compound is systematically named 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one according to IUPAC conventions, defining a bicyclic decalin-type ketone with specific methyl and isopropyl substituents [1] [4]. Its molecular formula is C₁₅H₂₆O, with a molecular weight of 222.37 g/mol, as confirmed by high-resolution mass spectrometry (exact mass: 222.1984 Da) [2] [5]. This structure places it within the prenol lipid subclass of sesquiterpenoids, specifically as a decalin derivative featuring a fully saturated ring system and a single ketone functionality at C-1 [2]. Key identifiers include:
Table 1: Systematic Identifiers of 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
| Molecular Formula | C₁₅H₂₆O |
| CAS Registry No. | 55528-90-0 (stereospecific: 4aR,7S,8aS isomer) |
| SMILES | CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |
| InChIKey | HDVXJTYHXDVWQO-UHFFFAOYSA-N |
The biologically active form exhibits the 4aR,7S,8aS absolute configuration, confirmed via chiral resolution and nuclear magnetic resonance (NMR) spectroscopy [4] [7]. This configuration denotes:
This compound shares a eudesmane-type sesquiterpenoid skeleton with modifications. Key structural comparisons include:
Table 2: Structural Comparison with Sesquiterpenoid Analogs
| Compound | Skeleton Type | Key Structural Differences | Functional Group |
|---|---|---|---|
| Valeranone | Noreudesmane | C-7 isopropyl, C-1 ketone, C-4a/8a dimethyl | Ketone |
| δ-Cadinene | Cadinane | C-7 isopropyl, C-4(5) double bond, no ketone | Alkene |
| α-Cyperone | Eudesmane | C-8 methylidene, C-1 ketone, no C-4a methyl | α,β-unsaturated ketone |
Single-crystal X-ray diffraction confirms a twisted boat-chair conformation for the decalin system, with the ketone carbonyl (C-1=O) adopting an envelope-like distortion toward the C-8a methyl group [4] [7]. Key crystallographic parameters include:
Table 3: Synonyms of 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
| Synonym | Source |
|---|---|
| Valeranone | Valeriana officinalis |
| Jatamansone | Nardostachys jatamansi |
| (4aR,7S,8aS)-4a,8a-dimethyl-7-(1-methylethyl)-decahydro-1(2H)-naphthalenone | Chemical databases |
| HDVXJTYHXDVWQO-UHFFFAOYSA-N | InChIKey derivative |
| SCHEMBL21359635 | PubChem compound |
| (+)-Valeranone | Chiral specification |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9